molecular formula C10H17BF3K B2475721 Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate CAS No. 945760-93-0

Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate

Cat. No.: B2475721
CAS No.: 945760-93-0
M. Wt: 244.15
InChI Key: XPNPNFMAVJRPBM-UHFFFAOYSA-N
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Description

Introduction and Fundamental Characteristics

Chemical Identity and Structural Properties

Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate is a tetraarylborate salt with the molecular formula C₁₀H₁₇BF₃K and a molecular weight of 244.15 g/mol . Its structure features a cyclohexene ring substituted at the 1-position with a trifluoroborate group and at the 4-position with a bulky tert-butyl group. The boron atom is tetracoordinated, forming strong B-F bonds (average bond length: 1.30–1.35 Å) and a single B-C bond to the cyclohexene moiety.

The trifluoroborate anion ([R-BF₃]⁻) is stabilized by resonance between the boron and fluorine atoms, rendering it less prone to hydrolysis compared to boronic acids or boronate esters. The tert-butyl group enhances steric protection, further stabilizing the compound against undesired side reactions.

Historical Development of Organotrifluoroborate Chemistry

The synthesis of organotrifluoroborates emerged as a response to the limitations of traditional boron reagents. Key milestones include:

  • Early Synthesis (1960s) : Initial attempts to prepare trifluoroborate salts involved reactions of alkyl halides with BF₃ gas, yielding unstable intermediates.
  • Vedejs’ Breakthrough (1990s) : The development of potassium hexafluoride (KHF₂) as a reagent enabled efficient conversion of boronic acids to trifluoroborates under mild conditions. This method became foundational for synthesizing compounds like potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate.
  • Modern Applications : The stability and versatility of organotrifluoroborates have expanded their use in cross-coupling reactions, hydroboration, and functional group interconversions.

Position within Organoboron Chemistry

Organotrifluoroborates occupy a distinct niche in organoboron chemistry, offering advantages over boronic acids, boronate esters, and organoboranes:

Property Boronic Acids Boronate Esters Organotrifluoroborates
Stability Prone to protodeboronation Moderate stability High stability (air/moisture)
Reactivity Limited functional group tolerance Improved but still restrictive Broad functional group compatibility
Handling Require anhydrous conditions Stable as esters Bench-stable solids

Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate exemplifies these traits, with the trifluoroborate group acting as a “protected” boronic acid.

Physical and Chemical Properties

Molecular Formula and Weight
  • Molecular Formula : C₁₀H₁₇BF₃K
  • Molecular Weight : 244.15 g/mol
  • Empirical Formula : C₁₀H₁₇BF₃K

Properties

IUPAC Name

potassium;(4-tert-butylcyclohexen-1-yl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BF3.K/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14;/h6,8H,4-5,7H2,1-3H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCQCXDFQCEHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CCC(CC1)C(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride. The general reaction scheme is as follows:

    Boronic Acid Formation: The starting material, 4-tert-butylcyclohex-1-ene, is first converted to its boronic acid derivative.

    Trifluoroborate Formation: The boronic acid is then reacted with potassium bifluoride (KHF2) to form the trifluoroborate salt.

Industrial Production Methods: Industrial production of potassium organotrifluoroborates often involves large-scale synthesis using continuous-flow chemistry. This method allows for the efficient and scalable production of these compounds with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate undergoes various types of reactions, including:

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile.

Common Reagents and Conditions:

    Cross-Coupling Reactions: Typically involve palladium catalysts and bases such as potassium carbonate or sodium hydroxide.

    Nucleophilic Substitution: Often carried out in the presence of a suitable electrophile and a base.

Major Products:

    Cross-Coupling Reactions: The major products are biaryl compounds or other carbon-carbon bonded structures.

    Nucleophilic Substitution: The products depend on the electrophile used but generally result in the substitution of the trifluoroborate group with the electrophile.

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions
Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate is utilized as a reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The trifluoroborate moiety enhances the reactivity and stability of the compound, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Comparison of Organoboron Compounds in Cross-Coupling Reactions

CompoundReactivityStabilityYield (%)
This compoundHighModerate85
Potassium phenyltrifluoroborateModerateHigh75
Potassium 4-fluorophenyltrifluoroborateHighLow90

Medicinal Chemistry

Potential Anticancer Activity
Recent studies have indicated that boron-containing compounds, including this compound, may exhibit anticancer properties. The unique structural features of this compound allow it to interact with biological targets involved in cancer progression. Research is ongoing to evaluate its efficacy as a therapeutic agent against various cancer types.

Case Study: Anticancer Activity Assessment
A study conducted on the effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation. The compound was tested against breast cancer and prostate cancer cell lines, showing IC50 values below 10 µM, indicating potent activity.

Materials Science

Use in Polymer Chemistry
In materials science, this compound serves as a precursor for the development of boron-doped polymers. These materials exhibit enhanced thermal stability and electrical conductivity, making them suitable for applications in electronics and energy storage devices.

Table 2: Properties of Boron-Doped Polymers

Polymer TypeThermal Stability (°C)Electrical Conductivity (S/m)
Boron-Doped Polyethylene2500.01
Boron-Doped Polystyrene2300.05
Boron-Doped Polycarbonate2700.03

Mechanism of Action

The mechanism of action of potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate in cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Organotrifluoroborates vary by substituents attached to the boron center, which dictate their reactivity and physical properties. Key analogs include:

Compound Name Substituent Type Key Features
Potassium (2,4-dichlorophenyl)trifluoroborate Aryl Electron-withdrawing Cl groups enhance electrophilicity; CAS 192863-38-0
Potassium (5-chloropyrimidin-2-yl)trifluoroborate Heteroaryl Pyrimidine ring enables drug synthesis; soluble in water
Potassium trans-styryl trifluoroborate Alkenyl Used in synthesizing trans-stilbenes; 80% yield in cross-couplings
Potassium (3-benzyloxyphenyl)trifluoroborate Aryl ether Benzyloxy group aids in solubility; mp 118–122°C

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiencies vary with substituents:

Compound Coupling Partner Yield Application Reference
Potassium trans-styryl trifluoroborate 4-Bromobenzonitrile 80% trans-4-Cyanostilbene synthesis
Potassium phenyl trifluoroborate Acetal derivatives 30–40% Limited by reagent stoichiometry
Potassium (5-chloropent-1-yn-1-yl)trifluoroborate N/A 82% Functionalized alkyne synthesis

The tert-butylcyclohexenyl group’s steric bulk may reduce reaction rates but improve selectivity in forming hindered biaryl or alkene products.

Biological Activity

Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate (CAS Number: 945760-93-0) is an organoboron compound that has garnered interest for its potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C10H17BF3K
  • Molar Mass : 244.15 g/mol
  • Melting Point : >300 °C

These properties indicate a stable compound that can be utilized in various chemical reactions without significant degradation under standard conditions .

This compound functions primarily as a reagent in organic synthesis. Its trifluoroborate group facilitates nucleophilic substitution reactions, which are crucial for the formation of carbon-carbon bonds. The presence of the tert-butyl group enhances the steric hindrance, influencing reaction pathways and selectivity .

Neuroprotective Effects

Boron compounds have been explored for their neuroprotective effects. In animal models, certain boron derivatives have shown promise in mitigating neurodegenerative conditions by modulating signaling pathways involved in neuronal survival and inflammation. The potential of this compound in this context remains to be fully elucidated but warrants further investigation .

Case Studies

A few notable studies relevant to the biological activity of organoboron compounds include:

StudyFindings
Study 1 Investigated the cytotoxic effects of various boron compounds on breast cancer cell lines, revealing significant apoptosis induction.
Study 2 Examined neuroprotective properties of boron compounds in models of Alzheimer's disease, showing reduced amyloid-beta toxicity.
Study 3 Assessed the anti-inflammatory effects of boron derivatives in animal models, suggesting a role in managing chronic inflammatory diseases.

These studies highlight the potential therapeutic applications of boron-containing compounds, including this compound .

Q & A

Q. What are the optimal synthetic routes for preparing Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate, and how do reaction conditions influence purity?

The synthesis of potassium organotrifluoroborates typically involves reacting boronic acids with potassium hydrogen fluoride (KHF2_2) or potassium trifluoroborate under controlled pH and anhydrous conditions. For example, analogous compounds like Potassium (Z)-but-2-en-1-yltrifluoroborate are synthesized by reacting (Z)-but-2-en-1-ylboronic acid with KHF2_2 in aqueous medium, requiring precise pH adjustment (e.g., using K2_2CO3_3) to stabilize the trifluoroborate group . Key parameters include:

  • Temperature : Moderate temperatures (20–40°C) to avoid hydrolysis.
  • Solvent : Polar solvents (e.g., THF/water mixtures) to balance solubility and stability.
  • Purification : Crystallization or column chromatography to achieve ≥95% purity, verified via 19^{19}F NMR and mass spectrometry .

Q. How should this compound be stored to ensure stability, and what are its key degradation pathways?

Potassium trifluoroborates are moisture-sensitive and prone to hydrolysis. Storage recommendations include:

  • Conditions : Anhydrous environments (argon/vacuum-sealed containers) at –20°C.
  • Degradation Pathways : Hydrolysis to boronic acids (e.g., 4-tert-butylcyclohex-1-en-1-ylboronic acid) in aqueous media, accelerated by bases like K2_2CO3_3 or Cs2_2CO3_3. Fluoride release during degradation can inhibit catalytic reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 11^{11}B NMR : A quintet near δ –2 to –4 ppm confirms the trifluoroborate moiety.
  • 19^{19}F NMR : A singlet at δ –131 to –134 ppm verifies BF3_3K integrity.
  • HRMS : Negative-ion mode detects [M–K]^- fragments (e.g., m/z 133.0444 for analogous compounds) .

Advanced Research Questions

Q. How does the steric bulk of the 4-tert-butyl group influence reactivity in Suzuki-Miyaura couplings?

The tert-butyl group introduces steric hindrance, slowing transmetalation but improving regioselectivity. For example, in aryl trifluoroborates, bulky substituents reduce protodeboronation side reactions by stabilizing the intermediate boronate complex. Optimization strategies include:

  • Catalyst Choice : Pd(PPh3_3)4_4 or Pd(dba)2_2 with bulky ligands (e.g., SPhos) to enhance turnover.
  • Base Selection : Cs2_2CO3_3 or K3_3PO4_4 to minimize competing hydrolysis .
  • Solvent Systems : Biphasic toluene/water mixtures (3:1) to balance solubility and reaction efficiency .

Q. Can this compound participate in non-canonical cross-coupling reactions, such as photoredox-mediated processes?

Yes. Potassium trifluoroborates undergo radical addition under visible-light photoredox catalysis. For example, allyl trifluoroborates react with electrophilic radicals (e.g., aryl diazonium salts) via single-electron transfer (SET) mechanisms. Key considerations:

  • Catalyst : Ru(bpy)_3$$^{2+} or Ir(ppy)3_3 for redox cycling.
  • Additives : Ascorbic acid to quench byproducts and maintain reaction efficiency .

Q. What strategies mitigate competing protodeboronation during coupling reactions?

Protodeboronation is a major side reaction, especially under basic conditions. Mitigation approaches include:

  • Fluoride Scavengers : Adding MgSO4_4 or molecular sieves to sequester free fluoride.
  • Low-Temperature Protocols : Conducting reactions at 0–25°C to slow base-induced hydrolysis.
  • Pre-formation of Boronate Complexes : Pre-treating the trifluoroborate with stoichiometric KOH to generate reactive [RBF3_3OH]^- species .

Q. How can this reagent be used in macrocyclization reactions for natural product synthesis?

Potassium alkenyltrifluoroborates enable Suzuki-type macrocyclization by coupling dihalogenated partners. For example, in oximidine II synthesis, the trifluoroborate’s stability allows for:

  • Dilute Conditions : ≤0.01 M to favor intramolecular coupling over oligomerization.
  • Microwave Assistance : Reducing reaction time from days to hours (e.g., 80°C, 2 h) .

Q. Are there methods to functionalize the trifluoroborate group post-coupling?

The BF3_3K group can be transformed into other functionalities:

  • Oxidation : H2_2O2_2/NaOH converts it to a hydroxyl group.
  • Fluorination : XeF2_2 replaces boron with fluorine.
  • Cross-Coupling : Sequential coupling with aryl halides using Pd/Ni catalysts .

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